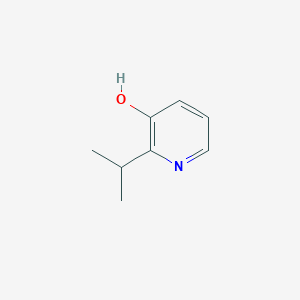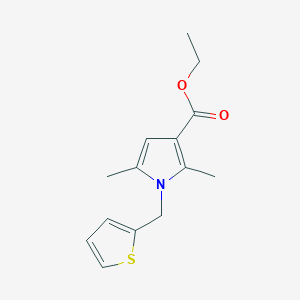
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, also known as ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole carboxylic acids and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways involved in inflammation and cancer.
生化和生理效应
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to exhibit several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation and cancer.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its relatively low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its tendency to degrade over time.
未来方向
There are several future directions for the research on ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate. One potential direction is to investigate the molecular targets of this compound in order to better understand its mechanism of action.
Another potential direction is to explore the use of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in combination with other drugs or therapies for the treatment of inflammatory and cancerous diseases.
Furthermore, the development of new synthetic methods for the production of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate may also be an area of future research.
合成方法
The synthesis of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylthiophene with ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with ammonium acetate to yield the target compound.
科学研究应用
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been extensively investigated for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
属性
CAS 编号 |
175276-51-4 |
|---|---|
产品名称 |
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate |
分子式 |
C14H17NO2S |
分子量 |
263.36 g/mol |
IUPAC 名称 |
ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
InChI 键 |
KSLDTRFESNVYDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
规范 SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



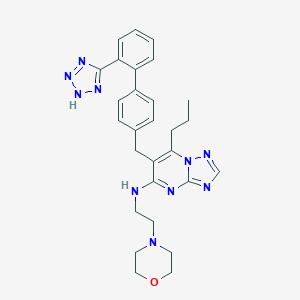
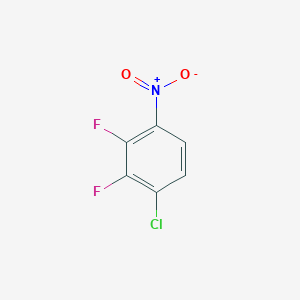
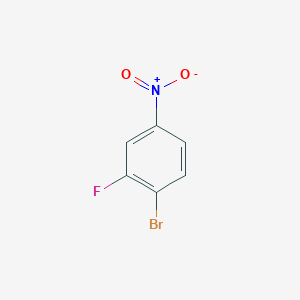
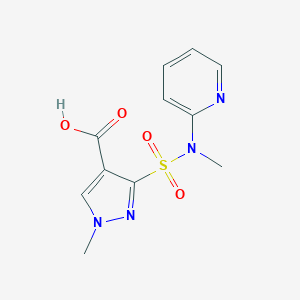
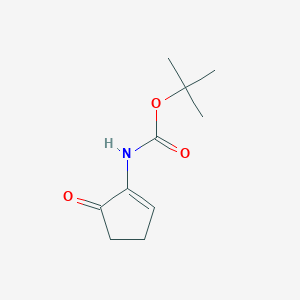
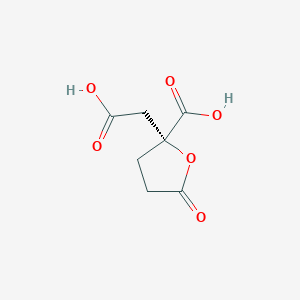
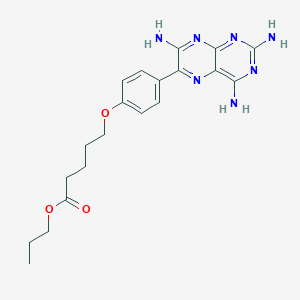
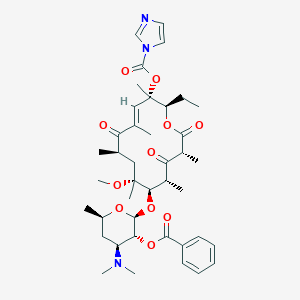
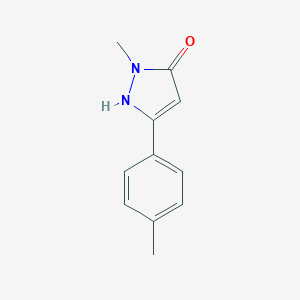
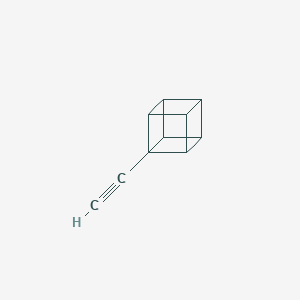
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
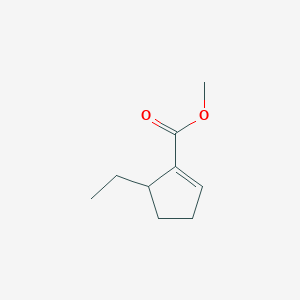
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
